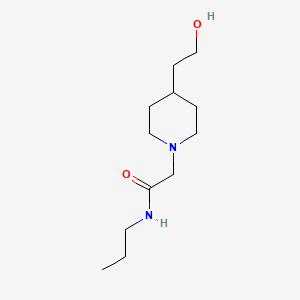

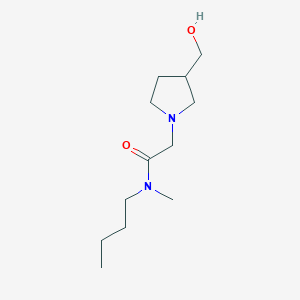

![molecular formula C11H13ClFNO B1489007 1-[(2-Chlor-4-fluorphenyl)methyl]pyrrolidin-3-ol CAS No. 1341662-20-1](/img/structure/B1489007.png)

1-[(2-Chlor-4-fluorphenyl)methyl]pyrrolidin-3-ol

Übersicht

Beschreibung

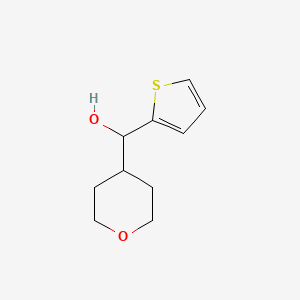

“1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” is an organic compound that has been studied in the field of medicinal chemistry . It is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in the synthesis . This process can be catalyzed by various transition metals .Molecular Structure Analysis

The molecular structure of “1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis

The chemical reactions involving “1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” and similar compounds often involve the use of metal-catalyzed procedures . These reactions can lead to the formation of key structural motifs included in antidepressant drugs .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Wirkstoffdesign und -synthese

Der Pyrrolidinring, der in 1-[(2-Chlor-4-fluorphenyl)methyl]pyrrolidin-3-ol vorkommt, ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen. Seine Präsenz ist dafür bekannt, zur Stereochemie des Moleküls beizutragen, die im Wirkstoffdesign entscheidend ist. Die Verbindung kann verwendet werden, um neuartige Therapeutika zu synthetisieren, indem man seine benzylische Position für nucleophile Substitutionsreaktionen ausnutzt . Darüber hinaus kann das Fluoratom aufgrund seiner Elektronegativität und geringen Größe ein Schlüsselfaktor für die Verbesserung der Bindungsaffinität und Selektivität des Medikaments sein.

Organische Synthese: Benzylische Funktionalisierung

In der organischen Synthese bietet die benzylische Position dieser Verbindung einen strategischen Punkt für die Funktionalisierung. Sie kann freie Radikalreaktionen oder nucleophile Substitutionen eingehen, um verschiedene funktionelle Gruppen einzuführen, was zur Synthese komplexer organischer Moleküle führen kann . Dies ist besonders nützlich bei der Synthese neuer Materialien oder bei der Modifikation bestehender Verbindungen zur Verbesserung der Eigenschaften.

Pharmakologie: Stereoselektive biologische Interaktionen

Die Stereogenität des Pyrrolidinrings ermöglicht die Erforschung enantioselektiver biologischer Interaktionen. Verschiedene Stereoisomere dieser Verbindung können synthetisiert und auf ihre biologische Aktivität getestet werden, was für das Verständnis der Pharmakokinetik und Pharmakodynamik neuer Medikamentenkandidaten unerlässlich ist .

Zukünftige Richtungen

The future directions in the study of “1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” and similar compounds involve the development of early warning systems and the identification of new compounds to prevent their widespread use . Additionally, the design of new pyrrolidine compounds with different biological profiles is a promising area of research .

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

It is known that the pyrrolidine ring and its derivatives have a significant influence on the biological activity of compounds .

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to have diverse biological activities .

Biochemische Analyse

Biochemical Properties

1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in crucial physiological processes such as respiration and acid-base balance . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, an enzyme critical for nerve function . This interaction can lead to changes in cell signaling and neurotransmission, impacting overall cell function.

Molecular Mechanism

At the molecular level, 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, inhibiting its activity . This inhibition can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in vitro or in vivo can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects are often observed, where a specific dosage level must be reached to elicit a significant biological response.

Metabolic Pathways

1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, which play a crucial role in the detoxification and elimination of xenobiotics . These interactions can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c12-11-5-9(13)2-1-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMSUHWUDLKMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

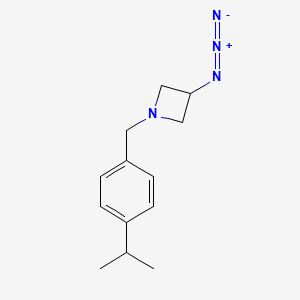

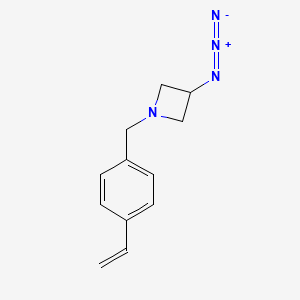

![{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1488925.png)

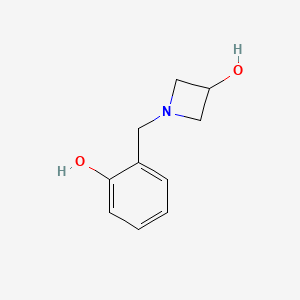

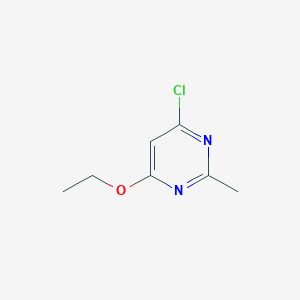

![2-[(4-Aminocyclohexyl)oxy]nicotinonitrile](/img/structure/B1488927.png)